molecular formula C15H23N3O2S B2967485 N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide CAS No. 2034295-51-5

N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide

Cat. No.: B2967485
CAS No.: 2034295-51-5
M. Wt: 309.43
InChI Key: ZJLNLHRSHPXBFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N,N-dimethyl-4-((2-(thiophen-3-yl)acetamido)methyl)piperidine-1-carboxamide”, often involves the reaction with different nucleophiles and electrophiles . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse. For instance, it can undergo catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Biological Effects of Related Compounds

Research on acetamide, formamide, and their derivatives, including N,N-dimethylacetamide and N,N-dimethylformamide, provides insights into the biological consequences of exposure to these chemicals. These studies highlight the commercial importance and varied biological responses among similar compounds, suggesting potential research applications in toxicology and biological effect assessment (Kennedy, 2001).

Chemical Synthesis and Pharmacological Applications

The review on the synthesis of N-heterocycles via sulfinimines, including piperidines and pyrrolidines, outlines the significant role of chiral sulfinamides in stereoselective synthesis. This methodology is crucial for developing pharmaceuticals and natural product synthesis, indicating potential research applications for related compounds in drug discovery and medicinal chemistry (Philip et al., 2020).

Neuroplasticity and Psychiatric Disorders

Research on ketamine, a compound with a piperidine skeleton, underscores its therapeutic efficacy in treating depression through neuroplasticity. This suggests that structurally related compounds could have applications in neuroscience research, particularly in understanding and treating psychiatric disorders through mechanisms involving synaptic plasticity and neurogenesis (Aleksandrova & Phillips, 2021).

Antituberculosis Activity

The antituberculosis activity of organotin complexes highlights the potential of certain chemical structures in developing antimicrobial agents. This area of research is critical for addressing global health challenges, especially in the development of novel treatments for tuberculosis (Iqbal, Ali, & Shahzadi, 2015).

Environmental and Pharmacokinetic Studies

The degradation of acetaminophen by advanced oxidation processes provides insights into the environmental impact and pharmacokinetics of pharmaceutical compounds. Research in this domain is essential for environmental science, toxicology, and developing sustainable pharmaceutical disposal methods (Qutob et al., 2022).

Properties

IUPAC Name

N,N-dimethyl-4-[[(2-thiophen-3-ylacetyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-17(2)15(20)18-6-3-12(4-7-18)10-16-14(19)9-13-5-8-21-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLNLHRSHPXBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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